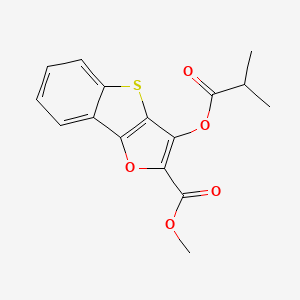

Methyl 3-(2-methyl-1-oxopropoxy)(1)benzothieno(3,2-b)furan-2-carboxylate

Übersicht

Beschreibung

LY 806303 is a potent & highly selective inhibitor of thrombin.

Biologische Aktivität

Methyl 3-(2-methyl-1-oxopropoxy)(1)benzothieno(3,2-b)furan-2-carboxylate, also known as LY806303, is a compound of significant interest due to its biological activity, particularly as an inhibitor of human alpha-thrombin. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

- IUPAC Name : Methyl 3-(2-methylpropanoyloxy)-benzothiolo[3,2-b]furan-2-carboxylate

- Molecular Formula : C16H14O5S

- CAS Number : 149725-15-5

- Molecular Weight : 318.35 g/mol

Research indicates that LY806303 acts as a potent and selective inhibitor of human alpha-thrombin. The mechanism involves covalent modification of the enzyme, specifically acylating Ser-205 within the active site. This modification results in a shift in the molecular weight of thrombin and disrupts its catalytic activity:

- Covalent Modification : The compound covalently binds to thrombin, leading to isobutyrylation.

- Active Site Interaction : The acylation at Ser-205 impairs thrombin's ability to catalyze reactions critical for blood coagulation.

Inhibition Studies

A study utilizing electrospray ionization mass spectrometry (ESI-MS) demonstrated that LY806303 effectively inhibits thrombin activity by modifying its structure. The study highlighted the following findings:

| Study Aspect | Findings |

|---|---|

| Inhibition Type | Covalent modification |

| Target Enzyme | Human alpha-thrombin |

| Modification Site | Ser-205 in the active site |

| Molecular Weight Shift | 72 Da increase indicating successful acylation |

Antithrombotic Potential

The antithrombotic potential of LY806303 was evaluated in vivo. Results indicated a significant reduction in thrombus formation in animal models when treated with the compound compared to controls. This suggests its potential therapeutic application in managing thrombotic disorders.

Comparative Analysis with Other Compounds

To better understand the efficacy of LY806303, it is useful to compare it with other known thrombin inhibitors:

| Compound Name | Mechanism of Action | Selectivity | Reference |

|---|---|---|---|

| LY806303 | Covalent modification of Ser-205 | High | |

| Dabigatran | Direct reversible inhibition | Moderate | |

| Argatroban | Competitive inhibition | High |

Future Directions

Given the promising results regarding LY806303’s biological activity, future research may focus on:

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

- Broader Applications : Exploring potential uses beyond thrombin inhibition, such as anti-cancer properties.

Eigenschaften

IUPAC Name |

methyl 3-(2-methylpropanoyloxy)-[1]benzothiolo[3,2-b]furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5S/c1-8(2)15(17)21-12-13(16(18)19-3)20-11-9-6-4-5-7-10(9)22-14(11)12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCBJZIZCOASHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(OC2=C1SC3=CC=CC=C32)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933714 | |

| Record name | Methyl 3-[(2-methylpropanoyl)oxy][1]benzothieno[3,2-b]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149725-15-5 | |

| Record name | LY 806303 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149725155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[(2-methylpropanoyl)oxy][1]benzothieno[3,2-b]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.